2,3-Dimethoxyphenol (CAS 5150-42-5) is an electron-rich, asymmetric dimethoxylated phenol that serves as a highly specialized building block in organic synthesis and materials science [1]. Unlike its more common symmetrical isomer, 2,6-dimethoxyphenol (syringol), the 2,3-substitution pattern leaves the para- and one ortho-position electronically differentiated and sterically accessible [2]. This distinct structural motif makes it a critical precursor for regioselective halogenation, cross-coupling reactions, and the synthesis of asymmetric 1,2,3-trioxygenated aromatic systems, including complex active pharmaceutical ingredients (APIs) [3]. Its specific thermodynamic stability and manageable steric profile also position it as a valuable monomer for functionalized polymers and a precise model compound in lignin valorization research [4].
Attempting to substitute 2,3-dimethoxyphenol with its symmetrical isomer, 2,6-dimethoxyphenol, fundamentally alters the regiochemical outcomes of downstream functionalization [1]. In electrophilic aromatic substitutions, such as bromination for API synthesis, the 2,3-isomer allows for the generation of a single, asymmetric regioisomer required for complex D-ring formations, whereas 2,6-dimethoxyphenol yields a symmetrical product incompatible with these architectures [1]. Furthermore, in glycosylation and macromolecular workflows, the dual ortho-methoxy groups of 2,6-disubstituted analogs create severe steric hindrance, drastically reducing coupling yields compared to the more accessible single ortho-methoxy configuration of 2,3-dimethoxyphenol[2]. Finally, substituting with the unmethylated parent, pyrogallol, removes the necessary directing groups and exposes the ring to rapid over-oxidation, making the pre-methylated 2,3-dimethoxyphenol a mandatory procurement choice for stable, regiocontrolled synthesis [3].
In the synthesis of complex pentasubstituted pyridine architectures (such as the antitumor agent streptonigrin), the choice of dimethoxyphenol isomer dictates the success of the D-ring formation. Bromination of 2,3-dimethoxyphenol with N-bromosuccinimide (NBS) yields a single, asymmetric regioisomer in near-quantitative yield, providing the exact structural geometry required for subsequent cross-coupling [1]. In contrast, the symmetrical 2,6-dimethoxyphenol directs halogenation to the 4-position, creating a symmetrical intermediate that cannot be utilized for these specific asymmetric biaryl linkages [1].
| Evidence Dimension | Regioselective Bromination Yield (Asymmetric Isomer) |
| Target Compound Data | >95% yield of single asymmetric regioisomer (4-bromo-2,3-dimethoxyphenol) |
| Comparator Or Baseline | 0% yield of asymmetric isomer (2,6-dimethoxyphenol yields only symmetrical 4-bromo-2,6-dimethoxyphenol) |
| Quantified Difference | Absolute regiocontrol enabling asymmetric synthesis |
| Conditions | NBS in THF at −78 °C |
Procurement of the 2,3-isomer is mandatory for synthesizing asymmetric 1,2,3-oxygenated ring systems, avoiding the dead-end symmetrical intermediates produced by the 2,6-isomer.
The steric profile of phenolic precursors significantly impacts the efficiency of O-glycosylation reactions used to synthesize cosmetic and pharmaceutical glycosides. 2,3-Dimethoxyphenol, possessing only one ortho-substituent relative to the hydroxyl group, achieves an 80% isolated yield when forming O-β-aryl glucosides in aqueous solvents[1]. Conversely, phenols with dual ortho-substitution (such as 2,6-dimethylphenol, serving as a steric proxy for 2,6-dimethoxyphenol) exhibit severe steric hindrance, resulting in a sharply diminished yield of 42% under identical conditions [1].
| Evidence Dimension | O-β-aryl glucoside isolation yield |
| Target Compound Data | 80% isolated yield |
| Comparator Or Baseline | 42% isolated yield (2,6-disubstituted phenol baseline) |
| Quantified Difference | Nearly 2x higher yield for the 2,3-substitution pattern |
| Conditions | Aqueous solvent, rapid O-glycosylation protocol |
Buyers scaling up the synthesis of phenylpropanoid glycosides should select the 2,3-isomer to maximize conjugation yields and minimize unreacted starting material.
For applications involving high-temperature catalytic cracking or hydrothermal liquefaction, the baseline thermodynamic stability of the monomer is a critical variable. Gas-phase standard molar enthalpy of formation measurements demonstrate that 2,3-dimethoxyphenol (−386.0 ± 2.2 kJ/mol) is thermodynamically more stable than its 2,6-dimethoxyphenol isomer (−381.7 ± 1.9 kJ/mol) [1]. This difference in formation enthalpy influences the energy landscape during thermal degradation, making the 2,3-isomer a distinct and necessary model compound for accurately mapping the pyrolysis pathways of asymmetric lignin fragments [1].
| Evidence Dimension | Standard molar enthalpy of formation (gas phase) |
| Target Compound Data | −386.0 ± 2.2 kJ/mol |
| Comparator Or Baseline | −381.7 ± 1.9 kJ/mol (2,6-Dimethoxyphenol) |
| Quantified Difference | 4.3 kJ/mol greater thermodynamic stability |
| Conditions | Derived from static bomb combustion calorimetry and Calvet microcalorimetry at 298.15 K |
Engineers and researchers modeling biomass pyrolysis or developing high-temperature resins must account for this thermodynamic variance when selecting representative dimethoxyphenol monomers.
The positional arrangement of methoxy groups directly affects the reactivity of the aromatic ring toward oxidizing agents. Kinetic studies of gas-phase reactions with hydroxyl (OH) radicals reveal that 2,3-dimethoxyphenol has a rate coefficient of (7.49 ± 0.81) × 10–11 cm³/molecule·s, which is lower than that of 2,6-dimethoxyphenol at (8.10 ± 0.98) × 10–11 cm³/molecule·s [1]. This reduced reactivity indicates that the 2,3-isomer is slightly more persistent under oxidative stress, a crucial parameter for benchmarking advanced oxidation processes (AOPs) or modeling the atmospheric lifetime of volatile organic compounds [1].
| Evidence Dimension | OH radical reaction rate coefficient |
| Target Compound Data | (7.49 ± 0.81) × 10–11 cm³/molecule·s |
| Comparator Or Baseline | (8.10 ± 0.98) × 10–11 cm³/molecule·s (2,6-Dimethoxyphenol) |
| Quantified Difference | ~7.5% lower reactivity toward OH radicals |
| Conditions | Relative kinetic method in photoreactors at 295 ± 2 K and 1 bar |
Environmental chemists and wastewater treatment developers should procure the 2,3-isomer to establish precise kinetic baselines for the degradation of asymmetric phenolic pollutants.
Due to its single accessible ortho-position and high regioselectivity during halogenation, 2,3-dimethoxyphenol is the required starting material for synthesizing complex, asymmetric 1,2,3-trioxygenated biaryl and heterocyclic systems. It is specifically utilized in the total synthesis of the antitumor antibiotic streptonigrin and the development of Urolithin D-based protein kinase CK2 inhibitors, where the symmetrical 2,6-isomer would fail to produce the necessary structural geometry [1].
In the cosmetic and nutraceutical industries, phenylpropanoid glycosides are valued for their skin-whitening and antioxidant properties. 2,3-Dimethoxyphenol is the optimal procurement choice for these syntheses because its steric profile allows for significantly higher O-glycosylation yields compared to 2,6-disubstituted phenols, ensuring more efficient scale-up and lower waste [2].
As a model compound for the asymmetric fragments of lignin, 2,3-dimethoxyphenol provides critical baseline data for hydrothermal liquefaction and catalytic cracking processes. Its distinct standard molar enthalpy of formation and specific OH-radical reaction kinetics make it an essential standard for researchers aiming to map the thermal and oxidative degradation pathways of biomass into high-value bio-oils [3].
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